molecular formula C11H9NO2 B1406128 4-Methylisoquinoline-5-carboxylic acid CAS No. 1337881-60-3

4-Methylisoquinoline-5-carboxylic acid

Cat. No. B1406128
CAS RN: 1337881-60-3
M. Wt: 187.19 g/mol
InChI Key: ZZHZGKPDZYMQRG-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methylisoquinoline-5-carboxylic acid is 1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9 (10 (7)8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates that the molecule consists of a methyl group attached to the 4-position of an isoquinoline ring, with a carboxylic acid group attached to the 5-position.


Physical And Chemical Properties Analysis

4-Methylisoquinoline-5-carboxylic acid is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Organic Synthesis

4-Methylisoquinoline-5-carboxylic acid: is a valuable compound in organic synthesis due to its highly polar chemical structure, which includes a carbonyl function and a hydroxyl group. These functional groups make it active in organic reactions such as substitution, elimination, oxidation, and coupling . Its role in the synthesis of small molecules and macromolecules is significant, particularly in the development of synthetic or natural polymers .

Nanotechnology

In the realm of nanotechnology, 4-Methylisoquinoline-5-carboxylic acid can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This application is crucial for the production of polymer nanomaterials, where the acid acts to stabilize and functionalize the nanoparticles .

Pharmaceuticals

Carboxylic acids, including 4-Methylisoquinoline-5-carboxylic acid , play a pivotal role in pharmaceuticals. They are used as counterions in FDA-approved pharmaceutical salts to modulate the physicochemical properties of drugs . This modification can enhance the solubility, dissolution profiles, and bioavailability of active pharmaceutical ingredients.

Agriculture

Organic acids are integral to soil fertility and plant health4-Methylisoquinoline-5-carboxylic acid could potentially influence the rhizosphere by participating in the mineralization and solubilization of complex minerals, thereby enhancing nutrient uptake by plants . It may also play a role in the biocontrol of phytopathogens and the induction of systemic resistance in crops.

Food Industry

While specific applications of 4-Methylisoquinoline-5-carboxylic acid in the food industry are not directly cited, carboxylic acids are generally used as food additives and preservatives due to their antimicrobial properties . They can help maintain the quality and extend the shelf life of food products.

Medical Field

Carboxylic acids, including 4-Methylisoquinoline-5-carboxylic acid , have applications in the medical field, particularly in the synthesis of compounds with therapeutic potential . They are involved in the creation of new molecules that can be evaluated for various biological activities and potential use in medical treatments.

Safety and Hazards

The safety information for 4-Methylisoquinoline-5-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The signal word for this compound is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

4-methylisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9(10(7)8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHZGKPDZYMQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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